6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Overview
Description
6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of a trifluoromethyl group (-CF3), which imparts unique chemical and physical properties. The trifluoromethyl group is known for its high electronegativity and ability to enhance the stability and bioactivity of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the introduction of the trifluoromethyl group into the benzoxazine ring. One common method is the reaction of a suitable benzoxazine precursor with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced trifluoromethylation reagents and catalysts can further optimize the production process. For example, the use of photoredox catalysis has been explored to achieve high selectivity and yield in the trifluoromethylation of benzoxazine derivatives .
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site, preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethane (H-CF3)
- 1,1,1-Trifluoroethane (H3C-CF3)
- Hexafluoroacetone (F3C-CO-CF3)
Uniqueness
6-(trifluoromethyl)-2
Biological Activity
6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is an organofluorine compound characterized by the presence of a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group enhances the compound's stability and bioactivity, making it a subject of interest in various research contexts.
Structure and Composition
The molecular formula of this compound is with a molecular weight of approximately 215.14 g/mol. The compound features a benzoxazine ring structure that is known for its versatility in chemical reactions.
Synthesis
The synthesis typically involves the introduction of the trifluoromethyl group into the benzoxazine framework using reagents such as trifluoromethyl iodide in the presence of bases like potassium carbonate. The reaction conditions often require anhydrous environments and elevated temperatures to ensure high yields and purity.
Antitumor Properties
Recent studies have demonstrated that this compound exhibits significant antitumor activity. It has been shown to inhibit tumor cell growth effectively by interfering with cellular oxidative processes. Specifically, it inhibits stepwise oxidation reactions critical for tumor cell proliferation .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors within cancer cells. The trifluoromethyl group enhances its interaction with these molecular targets, leading to the modulation of enzymatic activities essential for cell survival and proliferation .
Antimicrobial Activity
In addition to its antitumor properties, there is emerging evidence suggesting that this compound may possess antimicrobial properties. Preliminary studies indicate potential efficacy against various bacterial strains and fungi, although further research is required to elucidate these effects fully .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Tumor Cell Inhibition : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability .
- Antimicrobial Screening : In vitro assays showed that this compound exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .
- Mechanistic Studies : Research focused on elucidating the mechanism revealed that the compound forms stable complexes with key enzymes involved in metabolic pathways critical for cancer cell survival .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-6-5(3-4)7(14)16-8(15)13-6/h1-3H,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMDXJUAHDROHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707254 | |
Record name | 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
781-94-2 | |
Record name | 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.